Tetrabutylammonium Dichloroaurate

Descripción

Significance of Gold(I) Species in Contemporary Chemical Science

Gold, long prized for its inertness, has emerged as a surprisingly versatile element in modern chemistry, particularly in its +1 oxidation state. britannica.comthoughtco.com Gold(I) complexes, typically two-coordinate and linear, are 14-electron species that exhibit unique reactivity. wikipedia.org This reactivity is harnessed in a multitude of catalytic transformations, enabling the synthesis of complex organic molecules. acs.org The development of well-defined phosphine- or N-heterocyclic carbene (NHC)-ligated gold(I) complexes has been a pivotal advancement, expanding the scope of gold catalysis. wikipedia.org

A defining characteristic of many gold(I) compounds is the phenomenon of aurophilicity, a weak, attractive interaction between gold atoms that is comparable in strength to a hydrogen bond. wikipedia.orgtaylorandfrancis.com This interaction, with a bond length of approximately 3.0 Å and a strength of 7–12 kcal/mol, arises from relativistic effects on gold's electron orbitals. wikipedia.orgtaylorandfrancis.com Aurophilicity plays a crucial role in the self-assembly of gold(I) complexes into supramolecular structures and influences their photophysical properties, often giving rise to intense luminescence. wikipedia.orgrsc.orgmdpi.com The luminescent behavior of gold(I) complexes, which can be tuned by altering ligands and the presence of aurophilic interactions, makes them promising materials for optoelectronic devices and sensors. rsc.orgrsc.orgacs.org

Overview of Tetrabutylammonium (B224687) Dichloroaurate as a Key Gold(I) Precursor for Academic Investigation

Tetrabutylammonium dichloroaurate stands out as a readily accessible and stable source of the dichloroaurate(I) anion, [AuCl₂]⁻. This makes it an invaluable starting material in various research applications. The tetrabutylammonium cation, a large and non-coordinating counterion, imparts solubility in a range of organic solvents, facilitating its use in homogeneous catalysis. sigmaaldrich.cnnih.gov

The primary utility of tetrabutylammonium dichloroaurate lies in its role as a precursor for the synthesis of other gold(I) complexes and gold nanoparticles. Through ligand exchange reactions, the chloride ligands can be readily substituted by other functional groups, allowing for the creation of a diverse library of gold(I) compounds with tailored electronic and steric properties. This versatility is central to its application in gold-mediated reactions, including cross-coupling and oxidation reactions.

Scope and Research Trajectories of Tetrabutylammonium Dichloroaurate Chemistry

Current and future research involving tetrabutylammonium dichloroaurate is multifaceted. A significant area of investigation is its application in catalysis. Researchers are continually exploring its efficacy in promoting novel organic transformations and developing more efficient and selective catalytic systems. This includes its use in both homogeneous and heterogeneous catalysis.

Another major research trajectory is its use in the synthesis of gold nanoparticles. The unique optical and electronic properties of gold nanoparticles make them highly desirable for applications in biological imaging and drug delivery. By carefully controlling the reduction of tetrabutylammonium dichloroaurate, scientists can synthesize nanoparticles of specific sizes and shapes, tailoring their properties for specific applications. Furthermore, the fundamental chemical reactions of the dichloroaurate anion, such as oxidation to higher oxidation state gold species and reduction to elemental gold, continue to be explored to uncover new synthetic methodologies and gain a deeper understanding of its reactivity.

Interactive Data Table: Properties of Tetrabutylammonium Dichloroaurate

| Property | Value |

| Chemical Formula | C₁₆H₃₆AuCl₂N |

| Molecular Weight | 510.34 g/mol americanelements.com |

| Appearance | White to pale reddish-yellow powder or crystals americanelements.com |

| Melting Point | 80-84 °C americanelements.com |

| CAS Number | 50480-99-4 nih.gov |

| Synonyms | Tetra-n-butylammonium dichloroaurate, Tetrabutylammonium gold chloride americanelements.com |

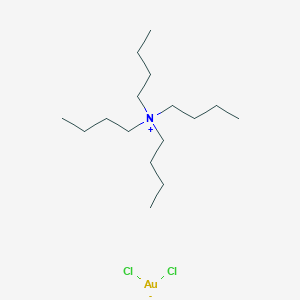

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

dichlorogold(1-);tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.Au.2ClH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;;2*1H/q2*+1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZONJCOZEGOEDY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.Cl[Au-]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36AuCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454100 | |

| Record name | Tetrabutylammonium Dichloroaurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50480-99-4 | |

| Record name | Tetrabutylammonium Dichloroaurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium Dichloroaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Spectroscopic Characterization of Tetrabutylammonium Dichloroaurate

Established Synthetic Pathways to Dichloroaurate(I) Salts

The synthesis of tetrabutylammonium (B224687) dichloroaurate(I) involves the generation of the dichloroaurate(I) anion, [AuCl₂]⁻, and its subsequent precipitation with the tetrabutylammonium cation.

Methodologies for [AuCl₂]⁻ Anion Generation

A common and effective method for generating the [AuCl₂]⁻ anion is through the reduction of a gold(III) precursor, typically tetrachloroauric acid (HAuCl₄) or a salt thereof. The reduction can be achieved using various reducing agents.

Another established pathway involves the reaction of gold(I) chloride (AuCl) with a chloride salt. However, the insolubility and instability of AuCl can present challenges. A more direct and widely used laboratory-scale synthesis involves the reaction of gold(III) chloride (AuCl₃) with tetrabutylammonium chloride in a suitable solvent. This method leverages the reduction of Au(III) to Au(I) in the presence of excess chloride ions, which stabilize the resulting [AuCl₂]⁻ anion. The large tetrabutylammonium cation then facilitates the crystallization of the salt from the reaction mixture.

The reaction can be summarized as: AuCl₃ + 2 [N(C₄H₉)₄]Cl → [N(C₄H₉)₄][AuCl₂] + [N(C₄H₉)₄]Cl₃

Influence of Reaction Conditions on Product Purity and Yield

The purity and yield of tetrabutylammonium dichloroaurate(I) are highly dependent on the reaction conditions. Key factors that must be carefully controlled include:

Solvent: The choice of solvent is critical. Dichloromethane and acetonitrile (B52724) are commonly used solvents for this synthesis. The solvent must be able to dissolve the reactants while allowing for the precipitation or crystallization of the product. The solubility and stability of the compound can vary significantly depending on the solvent, with enhanced solubility generally observed in non-polar solvents. smolecule.com

Temperature: The reaction is typically carried out under mild conditions. Temperature control is crucial to prevent the disproportionation of the Au(I) species into Au(0) (metallic gold) and Au(III), a known decomposition pathway for [AuCl₂]⁻ ions. manchester.ac.uk

Stoichiometry of Reactants: The molar ratio of the gold precursor to the chloride source and the tetrabutylammonium salt must be carefully controlled to ensure complete conversion and to minimize the formation of side products.

Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent the oxidation of the Au(I) product.

Isolation Technique: The method of product isolation, whether through crystallization or precipitation, and the subsequent washing and drying steps, significantly impacts the final purity of the compound.

Interactive Table: Influence of Reaction Parameters on Synthesis Outcome

| Reaction Parameter | Effect on Purity | Effect on Yield | Notes |

| Solvent Polarity | High polarity may decrease purity by dissolving the product. | Optimal polarity maximizes reactant solubility and product precipitation. | Non-polar solvents generally favor higher yields. smolecule.com |

| Temperature | Elevated temperatures can lead to decomposition and lower purity. manchester.ac.uk | Mild temperatures are optimal for maximizing yield. | Strict temperature control is essential. |

| Reactant Ratio | Excess chloride can stabilize the [AuCl₂]⁻ anion, improving purity. | Stoichiometric control is key to maximizing the conversion to the desired product. | Prevents formation of other gold chloride species. |

| Reaction Atmosphere | Inert atmosphere prevents oxidation of Au(I), enhancing purity. | Prevents loss of product due to side reactions. | Important for sensitive Au(I) complexes. |

Advanced Spectroscopic Characterization of the Dichloroaurate(I) Anion in Solution and Solid State

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the electronic structure and local coordination environment of the gold center in the dichloroaurate(I) anion.

X-ray Absorption Spectroscopy (XAS) Studies

XAS provides element-specific information, making it ideal for studying the gold centers in these complexes without interference from the surrounding organic cation or solvent molecules. The technique is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine-Structure (EXAFS).

The XANES region of the XAS spectrum provides detailed information about the oxidation state and geometry of the absorbing atom. For the [AuCl₂]⁻ anion, the Au L₃-edge XANES spectrum is particularly informative.

Studies have shown that the XANES spectrum of the [AuCl₂]⁻ ion is characterized by a weak Au 2p₃/₂ → 5d transition, often referred to as the 'white line'. manchester.ac.uk The intensity of this white line is a sensitive indicator of the electronic state of the gold atom. Formal gold(I) complexes, such as [AuCl₂]⁻, exhibit a significantly weaker white line compared to formal gold(III) complexes like [AuCl₄]⁻. researchgate.netresearchgate.net This difference in white line intensity serves as a diagnostic tool to distinguish between Au(I) and Au(III) species in a sample. manchester.ac.uk

Density functional theory (DFT) calculations have been employed to interpret the XANES spectra, revealing the covalent character of the metal-to-ligand bonds. researchgate.net These calculations help to understand the electronic transitions that give rise to the features observed in the XANES region.

The EXAFS region of the XAS spectrum contains information about the local atomic structure around the absorbing atom, including bond distances and coordination numbers. For the [AuCl₂]⁻ anion, EXAFS analysis is used to determine the Au-Cl bond length and the number of chloride ligands directly bonded to the gold center.

EXAFS studies have confirmed the linear two-coordinate geometry of the [AuCl₂]⁻ anion in both solution and the solid state. The Au-Cl bond length in [AuCl₂]⁻ is nearly identical to that in the square planar [AuCl₄]⁻ anion, which can make distinguishing the two species by EXAFS alone challenging if not for the difference in coordination number. manchester.ac.uk By analyzing the EXAFS data, researchers can accurately determine the first coordination shell around the gold atom. For instance, in a study monitoring the decomposition of tetrabutylammonium dichloroaurate(I), EXAFS was used to determine the chlorine coordination number, which, when correlated with the XANES white line intensity, indicated a radiation-induced oxidation to Au(III) species. manchester.ac.uk

Interactive Table: Spectroscopic Data for the [AuCl₂]⁻ Anion

| Spectroscopic Technique | Parameter | Finding | Reference |

| XANES | Au L₃-edge white line | Weak intensity, characteristic of Au(I) | manchester.ac.uk |

| XANES | Comparison with [AuCl₄]⁻ | Significantly weaker white line than Au(III) | researchgate.netresearchgate.net |

| EXAFS | Au-Cl bond distance | Determined with high precision | manchester.ac.uk |

| EXAFS | Coordination Number | Confirms a coordination number of two for chlorine | manchester.ac.uk |

Other Relevant Spectroscopic Probes for Au(I) Species Characterization

While Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy are foundational techniques for the characterization of diamagnetic gold(I) complexes like Tetrabutylammonium Dichloroaurate, a more comprehensive understanding of the electronic structure, bonding, and reactivity of Au(I) species often requires the application of other specialized spectroscopic probes. These techniques provide complementary information, particularly regarding the metal center's oxidation state, coordination environment, and involvement in photophysical processes.

Luminescence Spectroscopy

Many gold(I) complexes exhibit luminescence, a property that is highly sensitive to the coordination environment and intermolecular interactions, including metallophilic (Au···Au) interactions. acs.orgnih.gov Luminescence spectroscopy, which encompasses both fluorescence and phosphorescence, can provide deep insights into the electronic structure of these compounds. acs.org

Fluorescence and Phosphorescence: The emission spectra of Au(I) complexes can reveal information about metal-perturbed intraligand (IL) transitions. acs.org For some complexes, dual emission, consisting of both fluorescence and phosphorescence, can be observed. acs.org The presence of the heavy gold atom often facilitates intersystem crossing, leading to phosphorescence from the triplet excited state (T₁). nih.gov

Aggregation-Induced Emission (AIE): Some gold(I) complexes exhibit AIE, where luminescence is significantly enhanced in the aggregated state. rsc.org This phenomenon is often linked to the formation of Au-Au interactions, which can be studied by observing changes in emission color and quantum yield. rsc.org The study of AIE properties can be controlled through crystalline-to-liquid crystalline or crystalline-to-crystalline phase transitions. rsc.org

Application to Au(I) Characterization: Changes in the emission spectra, such as shifts in wavelength or changes in quantum yield, can indicate the formation of new species, including heterometallic clusters or coordination polymers. acs.orgrsc.org For instance, the formation of Au(I)-Cu(I) heterometallic clusters can lead to red-shifted emissions due to metallophilic interactions and cluster-centered transitions. nih.gov Similarly, the reaction of gold(III) chloride with thiols to form Au(I)-thiolate complexes can be monitored by the emergence of red luminescence. acs.org

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. nih.gov It is particularly valuable for studying metal complexes in various states, including solutions and biological matrices. nih.govwikipedia.org XAS is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: This region of the spectrum is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. For gold compounds, the Au L₃-edge XANES spectrum can definitively distinguish between Au(I) and Au(III) oxidation states. nih.gov For example, studies have shown that upon binding to proteins, the Au(I) oxidation state of the drug auranofin is conserved, whereas some Au(III) complexes are reduced to Au(I). nih.gov

EXAFS: The EXAFS region provides information about the local coordination environment, including the identity of neighboring atoms, coordination numbers, and interatomic distances. nih.gov This technique has been used to confirm the binding of gold centers to specific donor atoms (e.g., sulfur or nitrogen) in proteins and to characterize the Au-S bonds in complexes formed in hydrothermal fluids. nih.govesrf.fr

Application to Au(I) Characterization: XAS is instrumental in determining the fate of gold complexes in complex environments. It can track changes in oxidation state and the coordination sphere upon reaction. nih.gov For instance, it has been used to demonstrate that S₃⁻ radical ions bind to Au(I) to form complexes like Au(HS)S₃⁻, which are crucial for gold transport in geological systems. esrf.fr It has also been employed to characterize gold nanoparticles formed through bioreduction, confirming the presence of Au(0) and determining the coordination number in the nascent nanoparticles. researchgate.net

Anion Photoelectron Spectroscopy

Anion Photoelectron Spectroscopy is a high-vacuum gas-phase technique that provides information on the electronic structure of anions and their corresponding neutral species. nih.govcore.ac.uk In this method, a mass-selected beam of anions is interrogated with a fixed-frequency laser, and the kinetic energies of the photodetached electrons are measured.

Electron Affinity and Vibrational Frequencies: The resulting spectrum provides a direct measure of the electron binding energies. The energy of the origin transition corresponds to the adiabatic electron affinity (EAa) of the neutral molecule. jh.eduosti.gov Vibrational progressions in the spectrum can yield vibrational frequencies for the ground and sometimes excited electronic states of the neutral molecule. jh.edu

Application to Au(I) Characterization: While less common for routine characterization of stable salts, this technique is powerful for studying the intrinsic properties of the [AuCl₂]⁻ anion, free from counter-ion and solvent effects. By analyzing the photoelectron spectrum of [AuCl₂]⁻, one could determine the electron affinity of the neutral AuCl₂ radical and the vibrational frequencies of its ground state. This provides fundamental data on the Au-Cl bond and the electronic stability of the dichloroaurate(I) species. The technique has been successfully applied to other complex anions, including transition metal clusters and actinide complexes like UO₂Cl₂⁻, demonstrating its utility for species with complex electronic structures. core.ac.ukjh.edu

Table of Spectroscopic Probes for Au(I) Species

| Spectroscopic Probe | Information Obtained | Relevance for Au(I) Characterization |

| Luminescence Spectroscopy | Electronic transitions (fluorescence, phosphorescence), excited state properties, intermolecular interactions. acs.orgnih.gov | Highly sensitive to the coordination environment, aggregation, and formation of metallophilic Au(I)···Au(I) interactions. acs.orgrsc.org Can be used to monitor reactions and the formation of luminescent products like Au(I)-thiolate complexes. acs.org |

| X-ray Absorption Spectroscopy (XAS) | Element-specific information on oxidation state (XANES) and local coordination environment (EXAFS), including bond distances and coordination numbers. nih.gov | Directly probes the gold center, allowing for unambiguous determination of the Au(I) oxidation state and its coordination sphere in various media, including biological systems and geochemical fluids. nih.govesrf.fr |

| Anion Photoelectron Spectroscopy | Electron affinity of the neutral species, vibrational frequencies of the neutral molecule's ground state. core.ac.ukjh.edu | Provides fundamental, gas-phase data on the intrinsic electronic and vibrational properties of the [AuCl₂]⁻ anion, free from solvent or counter-ion effects. nih.gov |

Electronic Structure and Bonding in Tetrabutylammonium Dichloroaurate Systems

Theoretical Frameworks for Au(I) Electronic Configuration in Coordination Complexes

The electronic configuration of the gold(I) center in coordination complexes like Tetrabutylammonium (B224687) Dichloroaurate is rationalized through a combination of theoretical models, with relativistic effects playing a particularly crucial role.

Molecular Orbital (MO) Theory: For a linear complex such as [AuCl₂]⁻, MO theory provides a foundational description of the bonding. The gold(I) ion has a d¹⁰ electron configuration ([Xe] 4f¹⁴ 5d¹⁰). The primary bonding interactions involve the overlap of the gold 5d and 6s orbitals with the appropriate symmetry-adapted linear combinations (SALCs) of the chloride 3p orbitals. This interaction leads to the formation of bonding, non-bonding, and antibonding molecular orbitals. The filled d-orbitals of gold have a significant influence on the complex's properties.

Ligand Field Theory (LFT): As an extension of crystal field theory and an application of MO theory, LFT describes the electronic structure of coordination compounds by considering the interactions between the metal d-orbitals and the ligand orbitals. In the linear geometry of [AuCl₂]⁻, the d-orbitals split into three energy levels. The d(z²) orbital experiences the strongest interaction along the bonding axis, while the d(xz) and d(yz) orbitals, and the d(xy) and d(x²-y²) orbitals form two degenerate sets at different energy levels.

Relativistic Effects: For heavy elements like gold, relativistic effects are paramount and significantly influence its chemical and physical properties. smith.eduwikipedia.org These effects arise from the high velocity of core electrons, leading to a contraction and stabilization of the s and p orbitals and an expansion and destabilization of the d and f orbitals. smith.edu In the context of Au(I) complexes, the relativistic contraction of the 6s orbital enhances its participation in bonding and contributes to the characteristic linear geometry of two-coordinate gold(I) compounds. smith.eduacs.org This relativistic stabilization of the Au-L bonds is a key factor in the high stability of many Au(I) complexes. acs.org

Computational Elucidation of Bonding and Orbital Interactions within the [AuCl₂]⁻ Anion

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the bonding and electronic structure of the [AuCl₂]⁻ anion in detail.

Density Functional Theory (DFT) Applications for Structural and Electronic Properties

DFT calculations have been successfully employed to determine the geometric and electronic properties of the dichloroaurate(I) anion. Theoretical studies confirm that the [AuCl₂]⁻ anion possesses a linear geometry (Cl-Au-Cl angle of 180°), which is the lowest energy configuration. smith.edu

DFT calculations provide insights into the bond lengths within the anion. For instance, studies on gold chloride species adsorbed on surfaces have reported calculated Au-Cl bond lengths in AuCl₂ moieties to be approximately 2.3 Å. acs.org

Natural Bond Orbital (NBO) analysis, a method used to study charge transfer and conjugative interactions, has been applied to gold chloride anions. smith.edunih.gov NBO analysis provides a localized, Lewis-like structure description of the bonding. wisc.edunih.gov In the [AuCl₂]⁻ anion, NBO analysis reveals the nature of the Au-Cl bonds and the charge distribution, indicating significant covalent character.

Analysis of Hybrid Au 6s/5d Density of States

The Density of States (DOS) provides a representation of the number of available electronic states at each energy level. For the [AuCl₂]⁻ anion, the DOS reveals the contributions of the atomic orbitals of gold and chlorine to the molecular orbitals of the complex.

Due to strong relativistic effects, there is significant hybridization between the gold 5d and 6s orbitals. smith.edu The DOS analysis would show that the valence band is composed of states with both Au 5d and Cl 3p character, reflecting the covalent nature of the Au-Cl bond. The Au 6s orbital also contributes significantly to the bonding molecular orbitals. The expanded 5d orbitals of gold, a consequence of relativistic effects, have a higher energy and are therefore more available for bonding. smith.edu This 5d participation is a key feature of the electronic structure of Au(I) complexes. acs.org

Correlation of Electronic Structure with Chemical Behavior and Reactivity

The electronic structure of the [AuCl₂]⁻ anion is intrinsically linked to its chemical properties and reactivity. Tetrabutylammonium dichloroaurate serves as a useful reagent and precursor in various chemical syntheses, a role dictated by the nature of its frontier molecular orbitals (HOMO and LUMO). acs.org

Frontier Molecular Orbital (FMO) Theory: According to FMO theory, chemical reactions are often governed by the interaction between the HOMO of one reactant and the LUMO of another. study.comnih.gov The HOMO of the [AuCl₂]⁻ anion is typically composed of non-bonding or weakly anti-bonding orbitals with significant contributions from the Au 5d and Cl 3p orbitals. The LUMO is generally an anti-bonding orbital.

The energy and localization of these frontier orbitals determine the anion's nucleophilic or electrophilic character and its susceptibility to react with other chemical species. For instance, the [AuCl₂]⁻ anion can act as a precursor for the synthesis of larger gold clusters and nanoparticles through reduction processes. nih.gov The reactivity of Au(I) complexes in catalytic cycles, such as in π-acid catalysis, is also rationalized by considering the electronic structure and the ability of the gold center to interact with unsaturated organic molecules. acs.org The stability of the linear two-coordinate geometry, reinforced by relativistic effects, is a defining characteristic that influences its coordination chemistry.

Reactivity and Mechanistic Investigations of Tetrabutylammonium Dichloroaurate

Redox Transformations of the Dichloroaurate(I) Anion

The dichloroaurate(I) anion, [AuCl₂]⁻, is a central species in the chemistry of gold and undergoes a variety of redox transformations, including disproportionation, oxidation, and reduction.

Disproportionation Mechanisms of Au(I) Species

The disproportionation of gold(I) species is a key reaction pathway where Au(I) is simultaneously oxidized to Au(III) and reduced to Au(0). This can be represented by the general equilibrium:

3Au(I) ⇌ 2Au(0) + Au(III)

Detailed experimental studies have shown that the deactivation of cationic gold(I) catalysts can be initiated by a substrate-induced disproportionation. nih.gov This process is not always spontaneous; for instance, Au(I) ions can be stabilized for extended periods unless a catalyst is present. rsc.org The disproportionation can be catalyzed by the presence of gold clusters or certain organic molecules like 2-propanol. rsc.org In the context of gold(I) chloride complexes, computational studies suggest that an associative mechanism for disproportionation is more favorable in aqueous media. acs.org The presence of iodide can also support the disproportionation of Au(I), leading to the formation of various intermediate species. rsc.org

Influence of Solvent Systems and Environmental Factors on Stability

The stability of the dichloroaurate(I) anion is significantly influenced by the surrounding solvent system and various environmental factors such as temperature, pressure, and pH.

Solvent Effects: The choice of solvent plays a crucial role in the stability of gold complexes. For the synthesis of a monometallic Au(II) complex, which is prone to disproportionation, a nonpolar solvent is preferred. nih.gov The disproportionation of Au(II) complexes to Au(I) and Au(III) is often exergonic in solution, a driving force being the favorable solvation free energy of the resulting trivalent gold complex. nih.gov This energy contribution is particularly large for small and polar ligands like water. nih.gov In the context of radical stability, polar solvents can stabilize captodative radicals, shifting the equilibrium away from their dimers. nih.gov The polarity of the solvent medium also has a strong influence on the growth and aggregation of gold nanoparticles formed from the reduction of gold complexes. nih.gov

Temperature and pH: In hydrothermal fluids, the speciation of gold is highly dependent on temperature and pH. At temperatures below 400°C, hydroxide (B78521) and hydrosulfide (B80085) complexes of gold tend to dominate. However, as the temperature increases, the stability of the AuCl₂⁻ complex becomes more significant, allowing for efficient gold transport in high-temperature chloride-bearing fluids. mdpi.comdntb.gov.uaresearchgate.net Raman spectroscopy studies on gold-chloride solutions have shown that changes in speciation occur with increasing temperature. For example, in slightly acidic solutions, heating can cause the replacement of hydroxide ligands with chloride, transforming [AuCl₃(OH)]⁻ to [AuCl₄]⁻. researchgate.net The stability of various compounds can be significantly different across a range of pH values, with degradation rates varying by orders of magnitude. nih.gov

Interactive Data Table: Factors Influencing Au(I) Stability

| Factor | Influence on [AuCl₂]⁻ Stability and Reactivity | Key Findings | Citations |

| Solvent Polarity | Affects disproportionation equilibrium and nanoparticle formation. | Polar solvents can favor disproportionation by solvating the resulting Au(III) species. Nonpolar solvents may offer greater stability for intermediate gold species. | nih.gov, nih.gov |

| Temperature | Governs the dominant gold species in hydrothermal systems. | Higher temperatures (>400°C) favor the stability and transport of [AuCl₂]⁻ in chloride-rich fluids. | mdpi.com, researchgate.net, dntb.gov.ua |

| pH | Determines the speciation of gold complexes in aqueous solutions. | In near-neutral or alkaline conditions at lower temperatures, hydroxide and hydrosulfide complexes can predominate over chloride complexes. | mdpi.com, researchgate.net |

| Catalysts | Can initiate or accelerate disproportionation. | Gold nanoparticles and some organic molecules can catalyze the disproportionation of Au(I). | rsc.org |

Radiation-Induced Decomposition Pathways

The decomposition of the dichloroaurate(I) anion can be induced by ionizing radiation, such as gamma rays. The radiolysis of aqueous solutions containing gold chloride complexes involves a series of complex reactions.

Studies on other systems, such as the gamma-radiolysis of aryl alkyl amines and quaternary ammonium (B1175870) compounds, also highlight that radiation can induce decomposition. nih.gov

Oxidation Pathways to Gold(III) Species (e.g., [AuCl₄]⁻, [AuCl₃OH]⁻)

The dichloroaurate(I) anion can be oxidized to various gold(III) species. A primary example is the oxidation to the tetrachloroaurate(III) anion, [AuCl₄]⁻. This transformation is a key step in many gold-related chemical processes. In reactions with certain nucleophiles, Au(III) species can be reduced to Au(I), and conversely, Au(I) can be oxidized back to Au(III). researchgate.net For instance, tetrachloroaurate(III) has been shown to increase NTP-induced oxidative stress, indicating its role in oxidation processes. elsevierpure.com The speciation of Au(III) in aqueous solution can also include mixed chloro-hydroxy complexes like [AuCl₃(OH)]⁻, depending on the pH and chloride concentration. researchgate.net

Reduction Pathways to Gold(0)

The reduction of the dichloroaurate(I) anion to elemental gold (Au(0)) is a fundamental process, most notably utilized in the synthesis of gold nanoparticles. Various reducing agents can facilitate this transformation. For example, sodium borohydride (B1222165) is commonly used to reduce gold salts to form gold nanoparticles. nih.gov The mechanism of reduction can be complex; density functional theory (DFT) studies suggest that the reduction of Au(I) species with a hydride can lead to the formation of Au(0)-containing species without the intermediate formation of single Au(0) atoms. researchgate.net

The catalytic activity of the resulting gold nanoparticles is highly size-dependent, with smaller particles (less than 5 nm) exhibiting significant catalytic properties. tcd.ie The reduction process can be influenced by factors such as the concentration of the reducing agent and the temperature, which in turn affect the size and catalytic efficiency of the synthesized nanoparticles. researchgate.net

Role in Interfacial Charge Transfer Processes at Liquid/Liquid Interfaces

Tetrabutylammonium (B224687) dichloroaurate, being composed of a large, lipophilic cation (tetrabutylammonium, TBA⁺) and a hydrophilic anion ([AuCl₂]⁻), is well-suited to participate in processes at the interface between two immiscible liquids, such as an organic solvent and water. The TBA⁺ cation acts as a phase-transfer catalyst, facilitating the transport of the dichloroaurate anion across the phase boundary. phasetransfercatalysis.comtheaic.org

Electron transfer reactions at such liquid/liquid interfaces are a subject of significant research. acs.orgrsc.org The deposition of metallic gold nanoparticles at a liquid-liquid interface can be achieved through interfacial electron transfer between an oxidizable compound in the organic phase and [AuCl₄]⁻ ions in the aqueous phase, which are subsequently reduced. ugd.edu.mk The resulting gold nanoparticles can then catalyze other electron transfer reactions at the interface. ugd.edu.mk

The general mechanism of phase-transfer catalysis involves the transfer of an ionic reactant from an aqueous phase to an organic phase where the substrate is dissolved. theaic.org The large organic cation forms an ion pair with the reactant anion, rendering it soluble in the organic medium where the reaction can proceed. The efficiency of this process can be influenced by temperature and the composition of the phases. nih.gov The study of charge transfer at these interfaces is crucial for applications in electrochemistry, sensing, and catalysis. nih.gov

Interactive Data Table: Interfacial Processes Involving Tetrabutylammonium Salts

| Process | Description | Key Findings | Citations |

| Phase-Transfer Catalysis | The TBA⁺ cation facilitates the transfer of anions across a liquid/liquid interface, enabling reactions between species in different phases. | TBA salts are effective phase-transfer catalysts. The catalytic activity is closely related to the phase behavior of the system. | nih.gov, phasetransfercatalysis.com, theaic.org |

| Interfacial Electron Transfer | Electron transfer reactions occur between redox species located in the two different liquid phases. | Gold nanoparticles can be formed at the interface via reduction of gold anions. These nanoparticles can then act as catalysts for further electron transfer. | acs.org, ugd.edu.mk |

| Electrochemical Deposition | Metallic nanoparticles can be deposited at the interface by controlling the electrochemical potential. | The morphology and properties of the deposited gold nanoparticles depend on the concentrations of reactants and the interfacial potential difference. | ugd.edu.mk |

Reactivity with Specific Organic and Inorganic Substrates in Solution

Tetrabutylammonium dichloroaurate ([n-Bu₄N][AuCl₂]) serves as a versatile reagent and catalyst in solution, primarily due to the reactivity of the linear dichloroaurate(I) anion. The gold(I) center, being electron-rich and coordinatively unsaturated, is susceptible to oxidative addition, transforming from a d¹⁰ configuration to a d⁸ Au(III) species. This fundamental process underpins its interactions with a variety of substrates. wikipedia.org The large tetrabutylammonium cation ensures solubility in a range of organic solvents, facilitating its use in homogeneous reaction systems. osaka-u.ac.jp

The reactivity of [AuCl₂]⁻ can be broadly categorized into several key types, including oxidative addition, ligand exchange, and its role as a precursor for catalytically active species.

Oxidative Addition Reactions

A primary mode of reactivity for the dichloroaurate(I) anion involves oxidative addition, a process where both the oxidation state and coordination number of the gold center increase, typically from Au(I) to Au(III). wikipedia.org This is a crucial step in many catalytic cycles and allows for the activation of various chemical bonds.

With Halogens: The gold(I) center can be readily oxidized by halogens. For example, the reaction with chlorine (Cl₂) results in the formation of a gold(III) species, such as the tetrachloroaurate(III) anion, [AuCl₄]⁻. wikipedia.org

With Aryl Halides: The activation of carbon-halogen bonds is a key transformation in organic synthesis. While studies on [n-Bu₄N][AuCl₂] itself are specific, closely related bipyridyl-ligated Au(I) complexes demonstrate a facile oxidative addition of aryl iodides. This reaction proceeds to form stable square-planar Au(III)-aryl complexes. acs.org The reaction is tolerant of both electron-rich and electron-poor aryl iodides, as well as sterically hindered substrates. acs.org This elementary step is fundamental to developing gold-mediated cross-coupling reactions. acs.org

Table 1: Oxidative Addition of Aryl Iodides to a Bipyridyl-Ligated Au(I) Complex acs.org Reaction conditions: Au(I) complex and aryl iodide in CH₂Cl₂ at 50 °C.

| Aryl Iodide Substrate | Reaction Time (h) | Product | Isolated Yield |

|---|---|---|---|

| 4-Fluoroiodobenzene | 1-6 | [(κ²-F₂-bipy)Au(4-F-C₆H₄)I][NTf₂] | Not specified for all, full conversion observed |

| 4-Iodotoluene | 1-6 | [(κ²-F₂-bipy)Au(4-tolyl)I][NTf₂] | Not specified for all, full conversion observed |

| 4-Cyanoiodobenzene | 1-6 | [(κ²-F₂-bipy)Au(4-CN-C₆H₄)I][NTf₂] | Not specified for all, full conversion observed |

| 2-Iodomesitylene | 1-6 | [(κ²-F₂-bipy)Au(mesityl)I][NTf₂] | Not specified for all, full conversion observed |

| 3-Iodopyridine | 1-6 | [(κ²-F₂-bipy)Au(3-pyridyl)I][NTf₂] | Not specified for all, full conversion observed |

| 4-Fluoroiodobenzene (with unsubstituted bipyridine ligand) | 3 | [(κ²-2,2′-bipy)Au(4-F-C₆H₄)I][NTf₂] | 72% |

Catalytic Activity

Tetrabutylammonium dichloroaurate can also function as a catalyst, often involving an Au(I)/Au(III) catalytic cycle initiated by oxidative addition.

Oxidation of Alcohols: The compound has been shown to be an effective catalyst for the oxidation of alcohols to aldehydes under mild conditions. This application highlights its utility in facilitating selective transformations in organic synthesis.

Reactions with Alkynes: While specific studies detailing the reaction of [n-Bu₄N][AuCl₂] with alkynes are not prevalent in the initial search, gold(I) complexes are renowned for their ability to act as potent π-acids, activating carbon-carbon triple bonds. youtube.com This activation makes the alkyne susceptible to attack by various nucleophiles. youtube.comyoutube.com The general mechanism involves the coordination of the alkyne to the Au(I) center, which polarizes the C≡C bond and facilitates subsequent transformations like hydration or cyclization. youtube.comyoutube.com

The table below summarizes the observed reactivity of tetrabutylammonium dichloroaurate with various substrates.

Table 2: Summary of Substrate Reactivity

| Substrate Class | Specific Substrate Example | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Inorganic Halogens | Chlorine (Cl₂) | Oxidative Addition | Au(III) species ([AuCl₄]⁻) | wikipedia.org |

| Organic Halides | Aryl Iodides (e.g., 4-Fluoroiodobenzene) | Oxidative Addition | Au(III)-Aryl Complex | acs.org |

| Alcohols | Generic Alcohols (R-OH) | Catalytic Oxidation | Aldehydes (R-CHO) | |

| Alkynes | Generic Alkynes (R-C≡C-R') | π-Activation / Catalysis | Hydrated/Cyclized Products | youtube.comyoutube.com |

Catalytic Applications of Tetrabutylammonium Dichloroaurate

Tetrabutylammonium (B224687) Dichloroaurate as a Precursor in Homogeneous Gold Catalysis.benchchem.comnih.govnih.govdntb.gov.ua

In homogeneous catalysis, tetrabutylammonium dichloroaurate serves as a convenient and effective source of Au(I) species. Its solubility in organic solvents allows for its use in a wide range of reactions under mild conditions. The [AuCl₂]⁻ anion can be readily activated to generate catalytically active cationic gold(I) complexes, often by abstraction of a chloride ligand with a silver salt. These cationic Au(I) species are highly electrophilic and can activate alkynes, allenes, and alkenes towards nucleophilic attack, forming the basis for numerous synthetic methodologies. nih.govmdpi.com

Application as a Catalyst Precursor in C-C and C-X Bond Forming Reactions.benchchem.comnih.govnih.govdntb.gov.uatcichemicals.com

The catalytic systems derived from tetrabutylammonium dichloroaurate have proven to be powerful tools for the construction of complex organic molecules through the formation of new carbon-carbon and carbon-heteroatom bonds.

C-C Bond Forming Reactions:

Gold(I) catalysts generated from tetrabutylammonium dichloroaurate are particularly effective in promoting intramolecular and intermolecular reactions that lead to the formation of new C-C bonds. These transformations often involve the activation of π-systems, such as alkynes and allenes, making them susceptible to attack by carbon nucleophiles. nih.gov Examples include:

Cycloisomerization of Enynes: Gold(I) catalysts facilitate the cyclization of enynes to form a variety of carbocyclic and heterocyclic ring systems. The reaction proceeds through the coordination of the gold catalyst to the alkyne, followed by nucleophilic attack from the tethered alkene.

Intermolecular Hydroarylation: The addition of arenes across carbon-carbon multiple bonds is another important application. Gold(I) catalysts can activate the alkyne, allowing for electrophilic attack by the arene.

Dimerization Reactions: In some cases, gold catalysts can promote the dimerization of substrates, such as the conversion of o-alkynyl benzyl (B1604629) alcohols into isochromene derivatives. nih.gov

| Reaction Type | Substrate Example | Product Type | Catalyst System Example | Ref. |

| Cycloisomerization | 1,6-Enyne | Cyclopentene derivative | [AuCl(PPh₃)]/AgSbF₆ derived from [NBu₄][AuCl₂] | nih.gov |

| Dimerization | o-Alkynyl benzyl alcohol | Isochromene derivative | AuCl₃ | nih.gov |

C-X Bond Forming Reactions:

The formation of bonds between carbon and heteroatoms (such as oxygen, nitrogen, and sulfur) is another area where gold catalysts derived from tetrabutylammonium dichloroaurate excel. These reactions are crucial in the synthesis of a wide array of functionalized molecules. dntb.gov.uamdpi.com

Hydrofunctionalization of Alkynes: The addition of water, alcohols, and carboxylic acids to alkynes (hydroalkoxylation, hydroacyloxylation) is efficiently catalyzed by Au(I) species. The Markovnikov addition product is typically observed, consistent with the electrophilic activation of the alkyne.

Cyclization of Heteroatom-Containing Substrates: Substrates containing both a π-system and a nucleophilic heteroatom can undergo intramolecular cyclization to form heterocycles. For instance, alkynyl alcohols can be converted to furans, and alkynyl amines can be cyclized to form pyrroles.

| Reaction Type | Nucleophile | Substrate Example | Product Type | Ref. |

| Hydroalkoxylation | Methanol (B129727) | Alkyne | Markovnikov addition product | nih.gov |

| Intramolecular Cyclization | Hydroxyl group | β-Ketoester | Substituted furan | nih.gov |

Ligand Effects on Catalytic Selectivity and Activity in Au(I) Catalysis.nih.govrsc.org

The choice of ligand coordinated to the gold(I) center plays a pivotal role in determining the catalyst's activity and selectivity. nih.govrsc.org By modifying the electronic and steric properties of the catalyst, one can influence the reaction outcome, enhance catalyst stability, and even switch between different reaction pathways.

Electronic Effects: The Lewis basicity of the ligand has a significant impact on the electrophilicity of the gold catalyst. Less basic (more electron-withdrawing) ligands lead to a more electrophilic and, consequently, more reactive gold center. For instance, in the addition of methanol to an alkyne, catalyst activity was found to be inversely correlated with the Lewis basicity of the phosphine (B1218219) ligand. nih.gov However, increased reactivity can sometimes come at the cost of reduced catalyst stability. nih.gov

Steric Effects: The steric bulk of the ligand can influence the regioselectivity and stereoselectivity of a reaction. Bulky ligands can create a specific "holey catalytic environment" that can enforce a particular transition state geometry, leading to remarkable rate accelerations in certain cyclization reactions. nih.gov

The following table summarizes the effect of different ligands on a selection of Au(I)-catalyzed reactions:

| Reaction | Ligand | Observation | Ref. |

| Addition of methanol to an alkyne | PPh₃ vs. P(OPh)₃ | P(OPh)₃ (less basic) leads to higher reactivity but lower catalyst stability. | nih.gov |

| 6-exo-dig β-ketoester addition | Triethynylphosphine | Remarkable rate acceleration due to the "holey catalytic environment". | nih.gov |

| Alkyne Carbonylation | PPh₃ (phosphine:gold > 1:1) | Most efficient and selective catalyst. | nih.gov |

| Cycloisomerization of bromoallenyl ketones | PR₃ | Ligand-dependent regiochemistry. | nih.gov |

Utilization as a Precursor for Heterogeneous Gold Catalyst Preparation.mdpi.comelsevierpure.comresearchgate.netdntb.gov.ua

Beyond its role in homogeneous catalysis, tetrabutylammonium dichloroaurate is a valuable precursor for the synthesis of heterogeneous gold catalysts. mdpi.com These catalysts typically consist of gold nanoparticles (AuNPs) dispersed on a solid support. mdpi.comdntb.gov.ua The catalytic activity of supported AuNPs is highly dependent on their size, with smaller nanoparticles generally exhibiting higher activity. mdpi.com

The preparation of supported gold catalysts from tetrabutylammonium dichloroaurate often involves the impregnation of a support material (e.g., silica, alumina, titania, or carbon) with a solution of the gold precursor. elsevierpure.com Subsequent reduction of the Au(I) species to elemental gold leads to the formation of AuNPs on the support surface. The choice of support material can significantly influence the catalytic performance by affecting the dispersion and stability of the AuNPs. mdpi.com For instance, metal-organic frameworks (MOFs) have emerged as promising supports due to their high thermal stability and well-defined pore structures. mdpi.com

Supported gold catalysts prepared from this precursor have shown efficacy in various reactions, including:

CO Oxidation: A benchmark reaction for gold catalysis, where AuNPs on metal oxide supports are highly active.

Oxidation of Alcohols: For example, the selective oxidation of benzyl alcohol to benzaldehyde. mdpi.com

Intramolecular Cyclization of Alkynyl Carboxylic Acids. elsevierpure.com

Isomerization of Allylic Esters. elsevierpure.com

Mechanistic Insights into Gold(I)-Catalyzed Transformations Initiated by Dichloroaurate(I).nih.govnih.govnih.govrsc.org

Understanding the reaction mechanisms of gold(I)-catalyzed transformations is crucial for the rational design of new catalysts and synthetic methods. nih.gov The reactions initiated by the [AuCl₂]⁻ anion, after activation, generally proceed through the electrophilic activation of a π-system by the cationic gold(I) catalyst. nih.gov

The key mechanistic steps often involve:

Coordination: The gold(I) catalyst coordinates to the alkyne or allene, increasing its electrophilicity. nih.gov

Nucleophilic Attack: A nucleophile (either internal or external) attacks the activated π-system. This is often the rate-determining step.

Protodeauration/Further Reaction: The resulting vinyl- or allylgold(I) intermediate can then undergo various transformations. Protodeauration, where a proton replaces the gold moiety, is a common pathway to release the product and regenerate the catalyst. Alternatively, the intermediate can be trapped by other reagents or undergo further rearrangements or cyclizations. mdpi.com

Computational and experimental studies, including the use of labeling experiments and the isolation of reaction intermediates, have provided significant insights into these mechanistic pathways. nih.govnih.govrsc.org For example, in the cycloisomerization of bromoallenyl ketones, the regioselectivity was found to be dependent on the nature of the ligand on the gold catalyst. nih.gov In some reactions, transient gold-carbene intermediates are proposed to play a key role. nih.govnih.gov For instance, the dimerization of o-alkynyl benzyl alcohols is thought to proceed via an α-carbene Au-carbenoid intermediate. nih.gov

The study of these mechanisms has revealed that gold(I) catalysts can exert exquisite control over complex reaction cascades by stabilizing key cationic intermediates, thereby channeling the reaction towards the desired products. nih.gov

Electrochemical Behavior of Tetrabutylammonium Dichloroaurate

Voltammetric Characterization of Dichloroaurate(I) in Non-Aqueous Media

Voltammetry is a key technique for probing the redox behavior of the dichloroaurate(I) anion, [AuCl₂]⁻, in solutions where the large tetrabutylammonium (B224687) cation provides solubility. Non-aqueous solvents are typically employed to avoid the complexities of water's electrochemical window and potential reactions.

Cyclic voltammetry (CV) is instrumental in characterizing the multi-step redox processes of gold species. In studies involving gold(I) compounds like tetrabutylammonium dichloroaurate, CV reveals the potentials at which oxidation and reduction occur. The typical supporting electrolyte used in these studies is tetrabutylammonium perchlorate (B79767) or tetrabutylammonium hexafluorophosphate (B91526) in a solvent like acetonitrile (B52724). rsc.orgtaylorandfrancis.comresearchgate.net

The electrochemical behavior involves two primary redox couples: the reduction of Au(I) to metallic gold Au(0) and the oxidation of Au(I) to Au(III).

Au(I)/Au(0) Reduction: The [AuCl₂]⁻ anion can be reduced to elemental gold (Au⁰). This process is fundamental to electroplating and the electrochemical synthesis of gold nanoparticles. The direct reduction of the tetrabutylammonium cation (TBA⁺) itself has also been observed at gold electrodes, leading to the cleavage of a carbon-nitrogen bond. marquette.edu

Au(I)/Au(III) Oxidation: The oxidation of Au(I) to Au(III) is a crucial step in many catalytic cycles. digitellinc.comthieme.de This process, however, has a high redox potential, with a standard potential (E°) for the Au(I)/Au(III) couple reported to be +1.41 V. digitellinc.comresearchgate.netresearchgate.net Overcoming this high potential is a key challenge in gold-catalyzed reactions. digitellinc.comresearchgate.netresearchgate.net The oxidation state of gold can be identified using techniques like X-ray Absorption Spectroscopy (XAS), where the white line intensity helps distinguish between Au(I) and Au(III).

Cyclic voltammetry experiments on related systems show that the redox potential (E₁/₂) can be calculated from the average of the anodic (Epa) and cathodic (Epc) peak potentials. taylorandfrancis.com The voltammograms typically show irreversible oxidation peaks for related complexes, indicating complex reaction mechanisms following the initial electron transfer. researchgate.net

The transfer of ions across the interface between two immiscible liquids, such as water and an organic solvent like 1,2-dichloroethane, is a fundamental process in electrochemistry, chemical sensing, and phase-transfer catalysis. core.ac.ukresearchoutreach.org Tetrabutylammonium dichloroaurate is used in these studies, where the bulky and lipophilic tetrabutylammonium cation facilitates the transfer of the [AuCl₂]⁻ anion from an aqueous phase to an organic phase or its confinement at the liquid-liquid interface (LLI). core.ac.ukacs.org

The migration of charged ions through these interfaces can be driven by an external electric field. researchoutreach.org Electrochemical methods, including cyclic voltammetry, are used to study the kinetics and mechanism of this facilitated ion transfer. researchoutreach.org The presence of specific ligands can control the charge transfer across the interface. researchoutreach.org For instance, studies have shown that gold nanoparticles can be assembled at a liquid-liquid interface, with their stability and properties influenced by the ligands used and the solvent system. acs.org This process is relevant for creating electrocatalytically active films at interfaces. acs.org

Determination of Redox Potentials and Electron Transfer Kinetics

The redox potentials and electron transfer kinetics of the [AuCl₂]⁻ anion are critical parameters that govern its reactivity. These are typically determined using electrochemical methods like cyclic voltammetry in non-aqueous electrolytes. rsc.orgtaylorandfrancis.com

The standard redox potential for the Au(I)/Au(III) couple is notably high at +1.41 V, presenting a significant energy barrier for oxidation. digitellinc.comresearchgate.net The redox potential (E₁/₂) for a specific process is experimentally determined from the average of the anodic and cathodic peak potentials observed in a cyclic voltammogram (E₁/₂ = 0.5(Epa + Epc)). taylorandfrancis.com

The kinetics of electron transfer can be investigated using techniques such as small amplitude AC voltammetry. capes.gov.br This method allows for the determination of kinetic parameters like the standard rate constant (k) and the transfer coefficient (α). capes.gov.br The rate of electron transfer can be influenced by the ligands attached to the gold center and the surrounding medium. nih.gov For example, the rate of reaction between tetraalkylammonium ions and reduced iron porphyrins was found to decrease as the alkyl chain length decreased, a finding consistent with an electron transfer (ET) mechanism. marquette.edu

Below is a table summarizing representative electrochemical data for related systems, as specific values for tetrabutylammonium dichloroaurate are context-dependent.

| Redox Process | Potential (V) vs. Ref. | Method | Conditions | Reference |

| Au(I)/Au(III) Couple | +1.41 (Standard) | Theoretical | Standard conditions | digitellinc.com, researchgate.net |

| Ligand Oxidation | +0.127 | Cyclic Voltammetry | Irreversible peak, vs. Ag/AgCl | researchgate.net |

| Quinone Reduction | Varies (+0.05 to +0.4) | Cyclic Voltammetry | Shift dependent on water concentration in non-aqueous media | acs.org |

Note: The potentials are highly dependent on the reference electrode, solvent, and supporting electrolyte used.

Electrochemical Reduction Strategies for Gold Nanomaterial Generation

Tetrabutylammonium dichloroaurate serves as a valuable precursor for the synthesis of gold nanoparticles (AuNPs) through electrochemical reduction. nih.gov This method offers a high degree of control over the size and distribution of the resulting nanoparticles, which is crucial for their application in catalysis and bionanotechnology. nih.govnih.gov

The process involves the controlled electrochemical reduction of the [AuCl₂]⁻ anion to Au(0) at an electrode surface. By carefully controlling parameters such as the applied potential, current density, and reaction time, the nucleation and growth of the gold nanoparticles can be precisely managed. rsc.org This contrasts with common chemical reduction methods, which often use reducing agents like sodium borohydride (B1222165) or sodium citrate. acs.orglibretexts.org

Using Au(I) precursors like tetrabutylammonium dichloroaurate can be advantageous over Au(III) precursors (e.g., HAuCl₄) because the lower stability of the Au(I) species can simplify the reduction process. nih.gov The electrochemical approach avoids the need for chemical reducing agents, which can sometimes remain as impurities in the final nanoparticle solution. nih.gov Gold nanoparticles exhibit unique electronic properties, acting as electron reservoirs or nanocatalysts that can facilitate multi-step single-electron transfer reactions, which differ from processes on macroscopic electrode surfaces. nih.govrsc.org

Tetrabutylammonium Dichloroaurate in Gold Nanoparticle Synthesis

Role as a Gold(I) Source for Controlled Nanoparticle Formation

The use of Au(I) compounds like tetrabutylammonium (B224687) dichloroaurate offers a distinct advantage in the synthesis of gold nanoparticles by separating the reduction of Au(III) to Au(I) from the subsequent reduction to Au(0). This two-step approach allows for greater control over the nucleation and growth processes, which are fundamental to determining the final size and shape of the nanoparticles. In the widely recognized Brust-Schiffrin method, a two-phase synthesis is employed where tetrachloroaurate(III) is first transferred from an aqueous phase to an organic solvent. sfasu.edursc.orgresearchgate.net The subsequent addition of a thiol ligand reduces Au(III) to Au(I), forming Au(I)-thiolate complexes. sfasu.edunih.gov These complexes then act as the direct precursors for the formation of gold nanoparticles upon the introduction of a reducing agent. sfasu.edunih.gov

The stability and reactivity of the Au(I) intermediate are critical. The formation of polymeric Au(I)-thiolate species has been identified as a key step, with the size and density of these polymers influencing the resulting nanoparticle size. nih.govnih.gov By controlling factors such as pH before the final reduction, the characteristics of these polymeric precursors can be modulated, leading to a predictable control over the final AuNP dimensions. nih.govnih.gov This level of control is more challenging to achieve when starting directly from Au(III) precursors, where the rapid reduction can lead to broader size distributions.

Elucidation of Gold Nanoparticle Growth Mechanisms from Dichloroaurate(I) Precursors

The formation of gold nanoparticles from dichloroaurate(I) precursors is a complex process involving multiple steps, including the identification of intermediate species and the influence of various reagents on the reaction kinetics.

The reduction of gold salts to form nanoparticles proceeds through various intermediate species. researchgate.netbeloit.edu When starting with Au(III), it is generally accepted that the process involves the initial reduction to Au(I). sfasu.edu Density functional theory calculations have shown that the reduction of Au(III) to Au(I) by thiols is a thermodynamically favorable process. sfasu.edu Specifically, a two-to-one ratio of thiol to gold is sufficient to facilitate this reduction, leading to the formation of Au(I) species. sfasu.edu

The choice of reducing agent and capping ligand significantly influences the kinetics of gold nanoparticle formation from dichloroaurate(I) precursors. mdpi.com A variety of reducing agents, including borohydrides, amines, and alcohols, have been effectively used to synthesize AuNPs. nih.gov The strength of the reducing agent affects the rate of reduction of the Au(I) species to Au(0), which in turn influences the nucleation rate and the final particle size distribution. beloit.edu

Capping ligands, such as alkanethiols and alkylamines, are crucial for stabilizing the newly formed nanoparticles and preventing their aggregation. mdpi.comnih.gov The binding of these ligands to the nanoparticle surface lowers the surface energy. mdpi.com The nature of the capping ligand can also affect the reaction kinetics. For instance, the use of different capping agents can lead to variations in the electrochemical oxidation potential of the resulting nanoparticles. nih.gov Furthermore, the structure of the capping ligand, such as the presence of double bonds in oleylamine (B85491) versus the saturated structure of octadecylamine, can have a profound impact on the size and morphology of the synthesized gold nanoparticles. nih.gov

| Factor | Effect on Nanoparticle Formation |

| Reducing Agent Strength | Influences the rate of Au(I) to Au(0) reduction, affecting nucleation and size distribution. beloit.edu |

| Capping Ligand Structure | Stabilizes nanoparticles, prevents aggregation, and can influence size and morphology. mdpi.comnih.gov |

| Solvent Polarity | Affects the formation and stability of Au(I)-thiolate precursors. nih.govacs.org |

| pH | Can modulate the size and density of polymeric Au(I)-thiolate precursors. nih.govnih.gov |

Strategies for Controlling Gold Nanoparticle Size and Morphology via Dichloroaurate(I)

Utilizing dichloroaurate(I) as a precursor offers several strategies for precisely controlling the size and shape of the resulting gold nanoparticles.

One primary strategy involves manipulating the size of the Au(I)-thiolate polymeric precursors before the reduction step. nih.govnih.gov By adjusting the pH of the solution containing the Au(I)-glutathione polymers, for example, researchers have demonstrated the ability to control the final size of the gold nanoparticles. nih.govnih.gov Lower pH values tend to favor the formation of larger, denser polymeric precursors, which subsequently lead to the formation of larger nanoparticles, while higher pH values result in smaller precursors and consequently smaller nanoparticles. nih.govnih.gov

The choice of capping ligand is another critical parameter for controlling nanoparticle morphology. The differential binding of capping agents to various crystallographic facets of the growing nanoparticle can induce anisotropic growth, leading to the formation of non-spherical shapes such as nanorods and nanocubes. For instance, the presence of halide ions in conjunction with surfactants like cetyltrimethylammonium bromide (CTAB) can influence the final shape of the nanoparticles. researchgate.net The type of alkylamine used as a stabilizer can also dramatically affect the final particle size; for example, oleylamine and octadecylamine, despite their similar chemical nature, can produce nanoparticles with significantly different average sizes. nih.gov

Temperature is also a key factor. Higher reaction temperatures generally accelerate the nucleation process, which, in combination with an effective capping agent, can lead to the formation of smaller, more uniform nanoparticles. mdpi.com Seed-mediated growth, where pre-formed small nanoparticles are used as nuclei for further growth, is another powerful technique for achieving tight control over nanoparticle size. researchgate.net By carefully controlling the ratio of the gold precursor to the seed particles, the final size of the nanoparticles can be systematically varied. researchgate.net

Functionalization of Gold Nanoparticles Derived from Tetrabutylammonium Dichloroaurate

Gold nanoparticles synthesized from tetrabutylammonium dichloroaurate can be readily functionalized with a wide array of molecules to impart specific chemical or biological properties. This functionalization is often achieved through ligand exchange reactions, where the initial capping agents are replaced with molecules containing functional groups of interest. biointerfaceresearch.com

A common approach involves the use of thiol-derivatized molecules, which form strong, stable Au-S bonds with the nanoparticle surface. biointerfaceresearch.comnih.gov This method allows for the attachment of a diverse range of functionalities. For instance, gold nanoparticles have been functionalized with mercaptothiadiazole ligands, which can then be used for applications such as the electrocatalytic oxidation of ascorbic acid. researchgate.net

Computational and Theoretical Studies on Tetrabutylammonium Dichloroaurate

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetic landscape of gold complexes. whiterose.ac.uk These methods offer a favorable balance between computational cost and accuracy for exploring the mechanisms of transition metal-catalyzed reactions. whiterose.ac.uk For gold(I) species like dichloroaurate(I), these calculations elucidate factors controlling stability and predict how the anion will behave in various chemical transformations.

Understanding the stability of the dichloroaurate(I) anion is crucial for its application in synthesis and catalysis. Computational studies have investigated key transformation reactions, such as its relationship with the gold(III) state and its potential for disproportionation.

A particularly important reaction for Au(I) species is disproportionation. Theoretical calculations have clarified the thermodynamic favorability of this process for the dichloroaurate(I) anion. The reaction is described as:

3[AuCl₂]⁻ ⇌ [AuCl₄]⁻ + 2Au(s) + 2Cl⁻

Scalar relativistic calculations using the D-COSMO-RS solvent model show this reaction to be clearly exergonic, indicating that the dichloroaurate(I) anion is thermodynamically unstable with respect to disproportionating into solid gold(0) and the gold(III) tetrachloroaurate(I) anion in solution. nih.gov This intrinsic instability is a key consideration in its use as a catalyst or precursor.

The table below summarizes the calculated energies for these fundamental transformations of the dichloroaurate(I) anion.

| Reaction | Computational Method | Calculated Energy | Implication |

| [AuCl₄]⁻ → [AuCl₂]⁻ + Cl₂ | B3LYP/D-COSMO-RS | Endergonic | Au(III) is relatively stable to decomposition. nih.gov |

| 3[AuCl₂]⁻ ⇌ [AuCl₄]⁻ + 2Au(s) + 2Cl⁻ | B3LYP/D-COSMO-RS | Exergonic | [AuCl₂]⁻ is prone to disproportionation in solution. nih.gov |

The solvent environment can dramatically influence the stability and reactivity of ionic species. frontiersin.org For the dichloroaurate(I) anion, computational models have been essential in quantifying these effects. The stability of gold halide complexes in aqueous solution has been systematically studied using continuum solvation models like COSMO (Conductor-like Screening Model) and its variant D-COSMO-RS. nih.gov

These theoretical models have demonstrated that solvation plays a crucial role in favoring the lower oxidation state of gold. While relativistic effects stabilize the Au(III) complex ([AuCl₄]⁻) in the gas phase, the strong solvation of the resulting halide ions (Cl⁻) and the dichloroaurate(I) anion itself shifts the equilibrium. nih.gov The interaction between the solvent and the ions is a critical factor that must be included in calculations to accurately reflect the species' behavior in solution. whiterose.ac.uknih.gov

The studies highlight that solvation and relativistic effects are not simply additive. The relativistic contraction of gold's orbitals reduces the polarity of the Au-Cl bonds, which in turn alters the interaction with the solvent continuum. This interplay is essential for accurately predicting reaction energies in solution. The D-COSMO-RS model, for instance, correctly predicts that the disproportionation of [AuCl₂]⁻ is a favorable process in aqueous media, aligning with experimental observations of its speciation in dilute solutions. nih.gov

Spectroscopic Property Prediction through Computational Methods (e.g., XANES simulation)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the electronic structure and local coordination environment of an absorbing atom. manchester.ac.ukucl.ac.uk The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and geometry of the metal center. manchester.ac.ukrsc.org

Computational methods are vital for interpreting these complex spectra. For tetrabutylammonium (B224687) dichloroaurate, researchers have successfully modeled the Au L₃-edge XANES spectrum of the [AuCl₂]⁻ anion and compared it with experimental data. manchester.ac.uk By monitoring the decomposition of the compound, a reliable experimental spectrum for the [AuCl₂]⁻ ion was isolated. manchester.ac.uk

This experimental spectrum was then compared with theoretical predictions generated using the FEFF8 code, which is based on a full multiple-scattering approach. The simulated spectrum showed good agreement with the experimental one, confirming key features. manchester.ac.uk

Key Features of the [AuCl₂]⁻ XANES Spectrum:

Weak White Line: The spectrum is characterized by a weak "white line" feature, which corresponds to the Au 2p₃/₂ → 5d electronic transition.

Distinctive Resonances: A distinctive resonance at approximately 11930 eV helps to differentiate the [AuCl₂]⁻ species from its Au(III) counterpart, [AuCl₄]⁻. manchester.ac.uk

The table below compares the experimental features with the results from computational analysis.

| Spectral Feature | Experimental Observation | Computational Analysis (FEFF8/DOS) |

| White Line (2p₃/₂ → 5d) | Weak intensity transition. manchester.ac.uk | Predicted to be weak. Arises from a hybrid Au 6s/5d density of states (DOS) band that is partially occupied. manchester.ac.uk |

| Main Resonance | Observed at ~11930 eV. manchester.ac.uk | Confirmed by electronic structure calculations. manchester.ac.uk |

| Comparison to [AuCl₄]⁻ | White line shifted ~1.5 eV to higher energy than [AuCl₄]⁻. manchester.ac.uk | The distinct energy and features provide a diagnostic tool to distinguish Au(I) from Au(III). manchester.ac.uk |

This successful simulation not only validates the experimental spectrum but also provides a deeper understanding of its electronic origins through the analysis of the density of states (DOS), linking spectral features to specific molecular orbitals. manchester.ac.uk

Advanced Modeling Techniques in Organogold and Coordination Chemistry

The study of tetrabutylammonium dichloroaurate benefits from broader advancements in the computational modeling of organogold and coordination compounds. The principles derived from studying complex catalytic cycles and reactive intermediates are applicable to understanding the potential of [AuCl₂]⁻ in chemical transformations.

Advanced modeling in this field often involves a multi-pronged approach:

Mechanism Elucidation: DFT is routinely used to map out entire catalytic cycles, identifying intermediates and transition states for reactions such as hydroamination, cycloisomerization, and oxidative addition. whiterose.ac.ukresearchgate.netumb.edu This allows for a rational understanding of reaction selectivity and the role of ligands and counter-ions.

Isolable Intermediates: Computational studies are often paired with efforts to isolate and characterize key organogold intermediates. rsc.org Comparing calculated properties (like geometry and NMR shifts) with experimental data for these intermediates provides strong validation for the proposed reaction mechanisms.

Machine Learning and Data-Driven Approaches: Emerging techniques involve using machine learning to accelerate the discovery of transition states or to build databases of computational XAS spectra. diyhpl.us These methods promise to reduce the high computational cost associated with traditional quantum chemistry calculations, enabling high-throughput screening of potential catalysts and reaction conditions. diyhpl.us

For the dichloroaurate(I) system, these advanced techniques could be used to model its interaction with various substrates, predict the transition states for oxidative addition of different reagents, and understand how the tetrabutylammonium cation or different solvent systems might influence the reaction barriers, thereby guiding future experimental work in catalysis and materials science.

Advanced Applications and Future Research Directions of Tetrabutylammonium Dichloroaurate

Tetrabutylammonium (B224687) Dichloroaurate in Materials Science Beyond Nanoparticles

While well-known in the realm of gold nanoparticle fabrication, the role of tetrabutylammonium dichloroaurate in materials science is significantly broader. The compound's chemical properties, particularly the presence of the gold(I) center, make it a valuable precursor for creating sophisticated materials with tailored electronic and optical properties. The bulky tetrabutylammonium cation provides solubility in organic solvents and influences the material's deposition characteristics.

Precursor for Thin Film Deposition Technologies

Tetrabutylammonium dichloroaurate is an organometallic precursor suitable for advanced thin film deposition technologies. nih.gov These methods are fundamental to the manufacturing of microelectronics and optical devices, where precise control over film thickness and uniformity is paramount. The compound's volatility and thermal stability are key characteristics that allow it to be used in processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). nih.govrsc.org

In these techniques, the precursor is vaporized and introduced into a reaction chamber where it decomposes on a substrate surface, forming a thin film of gold. The self-limiting nature of ALD, in particular, allows for the deposition of films with atomic-level precision. nih.gov The choice of precursor is critical; it must be volatile enough to be transported as a gas but stable enough to not decompose prematurely. nih.gov Organogold compounds like tetrabutylammonium dichloroaurate are designed to meet these requirements, enabling the growth of high-purity, crystalline gold films. nih.govrsc.org

| Deposition Technique | Principle of Operation | Role of Precursor | Key Advantages |

| Chemical Vapor Deposition (CVD) | A volatile precursor undergoes chemical reactions on a heated substrate surface to form a solid deposit. | Decomposes to deposit a thin film of the desired material (gold). | High deposition rates, good for thick films. |

| Atomic Layer Deposition (ALD) | Sequential, self-limiting surface reactions of precursors create a film one atomic layer at a time. | Chemisorbs onto the surface in a self-limiting monolayer before reaction. | Unmatched conformity, precise thickness control, pinhole-free films. acs.orgtorskal.com |

| Molecular Layer Deposition (MLD) | Similar to ALD but uses organic or inorganic-organic precursors to build hybrid polymer films. | Serves as the inorganic component in a hybrid inorganic-organic film. | Creation of novel hybrid materials with tunable properties. acs.orgnih.gov |

Applications in Optoelectronic Materials and Devices (e.g., LED Manufacturing)

The development of advanced optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs), relies on materials with specific luminescent properties. Gold(I) complexes, which can be synthesized from precursors like tetrabutylammonium dichloroaurate, are at the forefront of this research. nih.govmq.edu.au These complexes are used as emitters in OLEDs, where they can achieve highly efficient conversion of electricity to light. chemistryviews.orgnih.gov

Researchers have successfully developed two-coordinate gold(I) complexes that exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for near-100% internal quantum efficiency in OLEDs. chemistryviews.orgrsc.org The linear geometry and electronic properties of the dichloroaurate(I) anion are foundational to the design of these emissive materials. By modifying the ligands attached to the gold(I) center, scientists can tune the emission color across the visible spectrum, from deep-blue to long-wavelength red emissions. nih.govmq.edu.au Recent breakthroughs have produced robust and stable gold(I) complexes that overcome previous limitations, leading to OLEDs with high external quantum efficiencies (over 23%) and good operational stability. chemistryviews.org This makes precursors like tetrabutylammonium dichloroaurate critical starting materials for the next generation of displays and solid-state lighting.

Interdisciplinary Research Frontiers Involving Dichloroaurate(I)